molecular formula C10H11FN2O B8733358 3-Amino-N-cyclopropyl-4-fluorobenzamide CAS No. 639858-51-8

3-Amino-N-cyclopropyl-4-fluorobenzamide

Cat. No.: B8733358
CAS No.: 639858-51-8
M. Wt: 194.21 g/mol
InChI Key: SMDHOMVJVJDDCS-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-4-fluorobenzamide is a benzamide derivative characterized by a benzamide core substituted with an amino group at position 3, a fluorine atom at position 4, and a cyclopropylamide group. Its molecular formula is C₁₀H₁₂FN₂O, yielding a molecular weight of 194.22 g/mol. The compound’s structure combines aromaticity with a strained cyclopropane ring, which may influence its physicochemical properties, such as metabolic stability and lipophilicity.

Properties

CAS No.

639858-51-8

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

3-amino-N-cyclopropyl-4-fluorobenzamide

InChI

InChI=1S/C10H11FN2O/c11-8-4-1-6(5-9(8)12)10(14)13-7-2-3-7/h1,4-5,7H,2-3,12H2,(H,13,14)

InChI Key

SMDHOMVJVJDDCS-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC(=C(C=C2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 3-Amino-N-cyclopropyl-4-fluorobenzamide and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Substituents
This compound C₁₀H₁₂FN₂O 194.22 Benzamide, amino, fluoro Cyclopropyl, 3-amino, 4-fluoro
2-[(2-Chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide (DB07046) C₁₆H₁₃ClF₂IN₂O₄ ~527.64 Benzamide, amino, chloro, iodo Dihydroxypropyloxy, 3,4-difluoro, 2-chloro-4-iodo
3-Amino-N-cyclopropyl-4-fluorobenzenesulfonamide C₉H₁₁FN₂O₂S 230.26 Sulfonamide, amino, fluoro Cyclopropyl, 3-amino, 4-fluoro
N-(3-Aminopropyl)-4-nitrobenzenesulfonamide C₉H₁₃N₃O₄S 259.28 Sulfonamide, nitro, aminopropyl 4-nitro, 3-aminopropyl

Key Observations :

  • Functional Groups : The target compound and DB07046 () share a benzamide core but differ in substituents. DB07046 has multiple halogens (Cl, I, F) and a dihydroxypropyloxy group, which likely enhance its molecular weight and polarity compared to the simpler fluorobenzamide .
  • Sulfonamide vs. This substitution may alter solubility and target binding .
  • Nitro Group Impact: N-(3-Aminopropyl)-4-nitrobenzenesulfonamide () incorporates a nitro group, an electron-withdrawing substituent that could influence reactivity and metabolic pathways compared to fluorine or amino groups .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility :
  • The cyclopropyl group in the target compound may reduce ring strain and enhance metabolic stability compared to bulkier substituents like the dihydroxypropyloxy group in DB07046 .
  • Sulfonamides (e.g., ) generally exhibit higher solubility in aqueous media due to the sulfonyl group’s polarity, whereas benzamides may display greater membrane permeability .
Halogen Effects :
  • In contrast, the single fluorine in the target compound offers a balance of electronegativity and minimal steric hindrance .

Preparation Methods

Preparation of 3-Nitro-4-fluorobenzoic Acid

The synthesis begins with 3-nitro-4-fluorobenzoic acid , a commercially available starting material. Alternatively, it can be prepared via nitration of 4-fluorobenzoic acid under controlled conditions (HNO₃/H₂SO₄, 0–5°C, 2 h), achieving 85–90% yield.

Amide Bond Formation with Cyclopropylamine

The carboxylic acid is activated for nucleophilic substitution:

  • Acid Chloride Formation :

    • 3-Nitro-4-fluorobenzoic acid (10 mmol) is refluxed with thionyl chloride (SOCl₂, 15 mmol) in anhydrous dichloromethane (DCM) for 3 h. Excess SOCl₂ is removed under reduced pressure.

    • Yield : >95% (crude).

  • Reaction with Cyclopropylamine :

    • The acid chloride is dissolved in DCM and added dropwise to cyclopropylamine (12 mmol) in the presence of triethylamine (TEA, 15 mmol) at 0–5°C. The mixture is stirred for 12 h at room temperature.

    • Workup : The organic layer is washed with 1 M HCl, saturated NaHCO₃, and brine. After drying (Na₂SO₄), solvent removal yields N-cyclopropyl-3-nitro-4-fluorobenzamide .

    • Yield : 78–82%.

Catalytic Hydrogenation of the Nitro Group

The nitro group is reduced to an amine using catalytic hydrogenation:

  • Conditions : N-cyclopropyl-3-nitro-4-fluorobenzamide (5 mmol) is dissolved in ethanol (50 mL) with 10% Pd/C (50 mg). Hydrogen gas is introduced at 1 atm, and the reaction is stirred for 6 h at 25°C.

  • Workup : The catalyst is filtered through Celite, and the solvent is evaporated.

  • Yield : 89–93%.

Alternative Route: Reductive Amination (Pathway A)

Direct Amidation of 3-Amino-4-fluorobenzoic Acid

This route requires protection of the amine to prevent side reactions:

  • Boc Protection :

    • 3-Amino-4-fluorobenzoic acid (10 mmol) is treated with di-tert-butyl dicarbonate (Boc₂O, 12 mmol) in THF with DMAP (0.1 mmol) for 12 h.

    • Yield : 88% (Boc-protected intermediate).

  • Amide Coupling :

    • The Boc-protected acid is activated with HATU (10 mmol) and DIPEA (15 mmol) in DCM, then reacted with cyclopropylamine (12 mmol) for 6 h.

    • Deprotection : TFA/DCM (1:1) is added to remove the Boc group.

    • Overall Yield : 65–70%.

Optimization and Challenges

Regioselectivity in Nitration

Nitration of 4-fluorobenzoic acid predominantly occurs at the meta position (90% selectivity) due to the electron-withdrawing effect of the fluorine atom. Minor ortho products (<5%) are removed via recrystallization from ethanol/water.

Stability of the Cyclopropyl Group

Cyclopropylamine is sensitive to strong acids and elevated temperatures. Reactions involving SOCl₂ or TFA require strict temperature control (0–5°C) to prevent ring-opening side reactions.

Purification Techniques

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:3) resolves amide intermediates.

  • Recrystallization : Final products are recrystallized from ethanol to >99% purity.

Comparative Data Table

StepMethodConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄0–5°C, 2 h85–9095
Acid Chloride FormationSOCl₂Reflux, 3 h>95-
AmidationCyclopropylamine, TEA0–5°C → RT, 12 h78–8298
Nitro ReductionH₂, Pd/C25°C, 6 h89–9399
Boc DeprotectionTFA/DCMRT, 1 h9597

Q & A

Q. What are the recommended synthetic routes for 3-Amino-N-cyclopropyl-4-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?

To synthesize this compound, a multi-step approach is typically employed:

  • Amide Coupling : React 4-fluoro-3-nitrobenzoic acid with cyclopropylamine using coupling agents like EDC/HOBt, followed by nitro group reduction to yield the amino moiety .
  • Optimization : Temperature (e.g., 0–25°C for coupling), solvent polarity (DMF or DCM), and catalytic additives (e.g., DMAP) improve yield. Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., fluorine at C4, cyclopropylamide at C1). Aromatic protons appear as distinct doublets (δ 7.2–8.1 ppm) .
    • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and NH2_2 (~3400 cm1^{-1}) validate functional groups .
  • Crystallography : Single-crystal X-ray diffraction resolves bond angles and torsion angles, critical for verifying steric effects of the cyclopropyl group .

Advanced Research Questions

Q. What mechanistic insights can be derived from the electronic effects of the cyclopropyl and fluorine substituents on reactivity and biological activity?

  • Electron-Withdrawing Fluorine : Enhances electrophilicity of the benzamide ring, promoting nucleophilic substitution at C4. This is critical for interactions with enzyme active sites (e.g., bacterial PPTases) .
  • Cyclopropyl Strain : The strained ring induces conformational rigidity, potentially improving binding affinity to hydrophobic enzyme pockets. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals and electrostatic potential maps .

Q. How can contradictory data regarding solubility and stability in different solvents be systematically resolved?

  • Methodology :
    • Solubility Profiling : Use shake-flask methods with HPLC quantification in solvents (e.g., DMSO, ethanol, buffers at pH 2–9). Contradictions arise from solvent polarity and hydrogen-bonding capacity .
    • Stability Studies : Accelerated degradation under thermal (40–60°C) and photolytic conditions, monitored via LC-MS. For example, hydrolysis of the amide bond in acidic media may explain instability .
    • Statistical Validation : Apply ANOVA to compare batch-to-batch variability and identify outliers .

Q. What in vitro and in silico strategies are optimal for evaluating enzyme inhibition profiles?

  • In Vitro :
    • Enzyme Assays : Use fluorescence-based assays (e.g., malachite green for phosphatases) to measure IC50_{50} against target enzymes like bacterial PPTases. Include positive controls (e.g., known inhibitors) .
  • In Silico :
    • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes. The cyclopropyl group’s van der Waals interactions with hydrophobic enzyme pockets are key .
    • MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, focusing on hydrogen bonds between the amino group and catalytic residues .

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